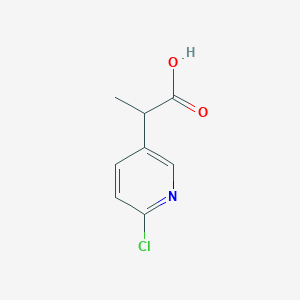
2-(6-Chloropyridin-3-yl)propansäure
Übersicht
Beschreibung
2-(6-Chloropyridin-3-YL)propanoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloropyridin-3-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyridin-3-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung wurde in kristallographischen Studien verwendet . Die Kristallstruktur von (6-Chlorpyridin-3-yl)methyl-2-(6-Methoxynaphthalen-2-yl)propanoat, einem Derivat der Verbindung, wurde bestimmt . Diese Forschung kann wertvolle Einblicke in die molekulare Struktur und Bindung der Verbindung liefern.
Prodrugsynthese
Die Verbindung wurde bei der Synthese von Prodrugs verwendet . Insbesondere wurde die Carboxylgruppe im Naproxenmolekül mit der 2-Chlor-5-Hydroxymethylpyridin-Hydroxylgruppe verestert, um ein Prodrug zu bilden . Ziel ist es, die physikalisch-chemischen Eigenschaften von Naproxen zu verändern und ein Prodrug mit einer Tendenz zur Reduzierung von Magenschleimhautreizungen bereitzustellen .
Berechnungschemie
Die Verbindung wurde in der Berechnungschemie verwendet . Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD usw. können beeindruckende Simulationsvisualisierungen erzeugen . Dies kann helfen, das Verhalten der Verbindung unter verschiedenen Bedingungen zu verstehen.
Antifungalaktivität
Die Verbindung hat in der Antimykotikaforschung Potenzial gezeigt . Es wurde festgestellt, dass alle Verbindungen 1 und 2 das Wachstum von hefeähnlichen Pilzen Candida albicans bei einer Konzentration von 64 µg/mL hemmten . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Antimykotika hin.
Hydrophenylierung
Die Verbindung wurde in Hydrophenylierungsreaktionen verwendet . Dies ermöglicht die Annahme, dass unter den angewendeten Reaktionsbedingungen neben der Hydrophenylierung auch die Hydratisierung von Kohlenstoff-Kohlenstoff-Doppelbindungen in der Seitenkette und im Furanring stattfindet .
Chemische Versorgung
Die Verbindung ist im Handel erhältlich und kann für Forschungszwecke erworben werden . Dies macht sie für verschiedene wissenschaftliche Forschungsanwendungen zugänglich.
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAFECWIBKIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279291 | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866629-21-2 | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866629-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















